chemical properties of 2-Azabicyclo[2.2.1]heptane-2-carbonyl chloride
chemical properties of 2-Azabicyclo[2.2.1]heptane-2-carbonyl chloride
An In-Depth Technical Guide to the Synthesis, Properties, and Reactivity of 2-Azabicyclo[2.2.1]heptane-2-carbonyl chloride
Introduction
The 2-azabicyclo[2.2.1]heptane framework, a conformationally rigid bicyclic amine, is a privileged scaffold in medicinal chemistry.[1] Its rigid, three-dimensional structure is frequently incorporated into bioactive molecules to enhance target engagement, modulate pharmacological profiles, and improve pharmacokinetic properties.[1][2] 2-Azabicyclo[2.2.1]heptane-2-carbonyl chloride serves as a pivotal reactive intermediate, providing a highly efficient chemical handle for covalently introducing this valuable scaffold onto a wide range of molecular architectures.
The significance of this reagent is rooted in the high electrophilicity of its carbonyl chloride group, which is poised for a variety of nucleophilic substitution reactions.[2] This reactivity allows for the construction of stable urea and carbamate linkages, which are fundamental in drug design. This guide offers a comprehensive technical overview of the synthesis, chemical properties, reactivity, and safe handling of 2-Azabicyclo[2.2.1]heptane-2-carbonyl chloride, tailored for researchers, scientists, and professionals in drug development.
Physicochemical and Spectroscopic Properties
The inherent reactivity of 2-Azabicyclo[2.2.1]heptane-2-carbonyl chloride, particularly its moisture sensitivity, dictates its handling and storage. It is a reactive acid chloride that is expected to be corrosive and will react with water, including atmospheric moisture, to release hydrochloric acid (HCl) gas.[3] Therefore, it must be stored under inert, anhydrous conditions.
Table 1: Physicochemical Properties of the Parent Scaffold
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₁₁N | [4] |
| Molecular Weight | 97.16 g/mol | [4] |
| CAS Number | 279-24-3 | [4] |
| Appearance | Solid | |
Note: Data provided for the parent amine, 2-Azabicyclo[2.2.1]heptane. The carbonyl chloride derivative will have a molecular formula of C₇H₁₀ClNO and a molecular weight of 159.61 g/mol .
The structural identity of the title compound can be unequivocally confirmed through a combination of spectroscopic techniques. The expected spectral data provide a fingerprint for its characterization.
Table 2: Predicted Spectroscopic Data for 2-Azabicyclo[2.2.1]heptane-2-carbonyl chloride
| Technique | Expected Signature | Rationale |
|---|---|---|
| ¹H NMR | Complex multiplets in the aliphatic region (δ 1.5-4.5 ppm). | Protons on the rigid bicyclic system will exhibit complex splitting patterns due to fixed dihedral angles. |
| ¹³C NMR | Carbonyl carbon signal in the range of δ ~165–175 ppm. | The carbonyl carbon of an N-carbonyl chloride is highly deshielded. This is a key diagnostic peak.[2] |
| IR Spectroscopy | Strong C=O stretching absorption around 1770–1820 cm⁻¹. | This absorption is characteristic of the highly reactive acyl chloride functional group.[2] |
| Mass Spec (HRMS) | Accurate mass measurement confirming the elemental composition C₇H₁₀ClNO. | Provides definitive confirmation of the molecular formula.[5] |
Synthesis and Handling
The preparation of 2-Azabicyclo[2.2.1]heptane-2-carbonyl chloride is typically achieved from its parent secondary amine, 2-Azabicyclo[2.2.1]heptane. The synthesis of the parent amine itself often begins with a Diels-Alder reaction involving cyclopentadiene.[6][7][8]
Synthesis Pathway
The conversion of the secondary amine to the N-carbonyl chloride is a standard transformation in organic synthesis, most commonly achieved by reaction with phosgene or a phosgene equivalent like triphosgene or diphosgene. This reaction is highly efficient but requires stringent safety protocols due to the extreme toxicity of the reagents.
Caption: General workflow for the synthesis of the target carbonyl chloride.
Experimental Protocol: Synthesis from Parent Amine
This protocol describes a representative procedure using triphosgene, a safer solid alternative to gaseous phosgene.
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, dissolve 2-Azabicyclo[2.2.1]heptane (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: In a separate flask, prepare a solution of triphosgene (0.35 eq) in anhydrous DCM. Add this solution dropwise to the stirred amine solution over 30 minutes, maintaining the temperature at 0 °C. Causality: Slow addition is critical to control the exotherm and prevent side reactions.
-
Reaction: After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, carefully bubble nitrogen through the solution in a fume hood to remove any excess phosgene and HCl gas.
-
Isolation: Remove the solvent under reduced pressure. The resulting crude 2-Azabicyclo[2.2.1]heptane-2-carbonyl chloride is often used directly in subsequent steps without further purification due to its reactivity. If necessary, purification can be attempted by vacuum distillation, though care must be taken to avoid decomposition.
Safety and Handling
Due to its corrosive and reactive nature, strict safety measures are mandatory.[3]
Table 3: Recommended Personal Protective Equipment (PPE)
| Protection Type | Equipment Specification | Purpose |
|---|---|---|
| Eye/Face | Chemical splash goggles and a full-face shield.[3] | Protects against splashes and corrosive HCl vapors.[3] |
| Hand | Heavy-duty, chemical-resistant gloves (e.g., Butyl rubber).[3] | Prevents severe skin burns upon contact.[3] |
| Body | Chemical-resistant lab coat or apron.[3] | Protects skin from accidental spills.[3] |
| Respiratory | Work exclusively within a certified chemical fume hood.[9] | Prevents inhalation of the corrosive and toxic compound and byproducts.[3] |
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, preferably in a desiccator under an inert atmosphere.[9]
-
Incompatible Materials: Avoid contact with water, alcohols, amines, and strong oxidizing agents.[9]
-
Disposal: Unused chemical and contaminated materials must be disposed of as hazardous waste. Quench small residual amounts by slowly adding to a stirred, cooled solution of sodium bicarbonate.[3]
Chemical Reactivity and Synthetic Utility
The synthetic value of 2-Azabicyclo[2.2.1]heptane-2-carbonyl chloride is dominated by the electrophilicity of its carbonyl carbon. This makes it an excellent reagent for nucleophilic acyl substitution reactions.[2] The rigid bicyclic framework imposes significant steric hindrance, which can influence reaction rates compared to simpler aliphatic acyl chlorides.[10]
Caption: General mechanism for nucleophilic acyl substitution.
Key Reactions
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Amidation (Urea Formation): Reaction with primary or secondary amines yields highly stable N,N'-disubstituted ureas. This is one of the most common applications in drug discovery for creating rigid linkers. The reaction is typically run in the presence of a non-nucleophilic base (e.g., triethylamine, Hünig's base) to scavenge the HCl byproduct.
-
Esterification (Carbamate Formation): Reaction with alcohols or phenols produces the corresponding carbamates.[2] This reaction may require a base catalyst and is fundamental for creating key structural motifs in pharmaceuticals.
Experimental Protocol: Representative Amidation
-
Preparation: To a solution of a primary or secondary amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM at 0 °C, add a solution of freshly prepared 2-Azabicyclo[2.2.1]heptane-2-carbonyl chloride (1.05 eq) in anhydrous DCM dropwise.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. Trustworthiness: The use of a slight excess of the carbonyl chloride ensures full conversion of the valuable amine substrate.
-
Monitoring: Monitor the disappearance of the starting amine by TLC.
-
Quenching: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize excess reagent and the triethylamine hydrochloride salt.
-
Extraction: Separate the organic layer, and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude urea derivative by silica gel column chromatography or recrystallization to yield the final product.[2]
Applications in Drug Discovery and Development
The primary application of 2-Azabicyclo[2.2.1]heptane-2-carbonyl chloride is as a specialized building block for introducing a rigid, three-dimensional element into a target molecule. This strategic design choice is driven by several key principles in medicinal chemistry:
-
Conformational Constraint: By locking rotatable bonds, the bicyclic scaffold reduces the entropic penalty of binding to a biological target, which can lead to a significant increase in potency.
-
Vectorial Projection: The fixed geometry of the scaffold allows for precise orientation of substituents into a receptor's binding pocket, optimizing key interactions.
-
Improved Physicochemical Properties: The introduction of the norbornane-like frame can modulate properties such as lipophilicity and metabolic stability.
-
Novelty and IP: Incorporating such unique scaffolds provides access to novel chemical space, which is critical for developing new intellectual property.
This reagent is instrumental in synthesizing analogues of known drugs or in the fragment-based design of new therapeutic agents for a wide range of targets, from enzymes to G-protein coupled receptors.[11]
Conclusion
2-Azabicyclo[2.2.1]heptane-2-carbonyl chloride is a highly valuable, albeit reactive, synthetic intermediate. Its utility is defined by its ability to efficiently introduce the pharmacologically relevant and conformationally constrained 2-azabicyclo[2.2.1]heptane moiety. A thorough understanding of its synthesis, reactivity, and stringent handling requirements is essential for its successful application. For researchers in organic synthesis and drug discovery, this reagent represents a powerful tool for the rational design and construction of complex, next-generation therapeutic agents.
References
-
Synthesis 2-azabicyclo[2.2.1]hept-5-ene via a cycloaddition/rearrangement approach. ResearchGate. Available at: [Link]
-
r-2-Azabicyclo[2.2.1]heptan-2-ium chloride. PubChem. Available at: [Link]
-
Synthesis and Structure Determination of 2-Azabicyclo[ 2.2.1 ] hept-2-enes and Their Derivatives. W Effect on Chemical Shifts. UCLA – Chemistry and Biochemistry. Available at: [Link]
- Process for the preparation of 2-azabicyclo[2.2.1]hept-5-en-3-on. Google Patents.
-
Construction of oxygenated 2-azabicyclo[2.2.1]heptanes via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. Chemical Communications (RSC Publishing). Available at: [Link]
- Process for the production of 2-azabicyclo[2.2.1]hept-5-en-3-one. Google Patents.
-
Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. PubMed. Available at: [Link]
-
Reactions of 2-azabicyclo[2.2.1] heptane systems and their application in the synthesis of peptide and amino acid analogues. Heriot-Watt University Research Output. Available at: [Link]
-
2-Azabicyclo(2.2.1)heptane. PubChem. Available at: [Link]
-
Synthesis and Structure Determination of 2-Azabicyclo[ 2.2.1 ] hept-2-enes and Their Derivatives. W Effect on Chemical Shifts. UCLA – Chemistry and Biochemistry. Available at: [Link]
-
2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. Royal Society of Chemistry. Available at: [Link]
Sources
- 1. 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2-Azabicyclo(2.2.1)heptane | C6H11N | CID 78963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. EP0508352B1 - Process for the preparation of 2-azabicyclo[2.2.1]hept-5-en-3-on - Google Patents [patents.google.com]
- 8. CA2065192C - Process for the production of 2-azabicyclo[2.2.1]hept-5-en-3-one - Google Patents [patents.google.com]
- 9. fishersci.com [fishersci.com]
- 10. benchchem.com [benchchem.com]
- 11. Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
